molecular formula C11H10F2O2 B1454438 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 1337845-18-7

4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B1454438
CAS RN: 1337845-18-7
M. Wt: 212.19 g/mol
InChI Key: LMYYHHJSSVAMGQ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one, commonly referred to as DFEI, is an organic compound belonging to the class of heterocyclic compounds. DFEI has been studied extensively in recent years due to its unique structure and potential applications in the fields of chemistry and biology. This compound has been used in a variety of synthetic reactions, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Development

The compound 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one, while not directly mentioned, may have relevance in the context of organic optoelectronics, particularly in the development of OLEDs. Research has shown that BODIPY-based materials, which feature similar structural motifs, have emerged as promising platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. BODIPY derivatives have recently been explored for their potential as active materials in OLED devices, indicating the possible applicability of structurally related compounds like this compound in this field. These materials have been highlighted for their near-IR emission capabilities, propelled by aggregation-induced emission (AIE) characteristics, suggesting their potential in creating 'metal-free' infrared emitters for OLED applications (Squeo & Pasini, 2020).

Environmental and Ecotoxicological Studies

Although not specific to this compound, studies on the environmental impact and toxicity of related chemical compounds, such as 2,4-D herbicide, provide insights into the potential environmental and health implications of widespread use of synthetic chemicals. Research efforts aim to understand the fate, accumulation, and impacts of such chemicals, guiding the development of regulations and protective measures against exposure. This research underscores the importance of continuous monitoring and evaluation of chemical substances for safeguarding human health and environmental integrity (Islam et al., 2017).

Antioxidant Activity and Health Implications

The exploration of compounds with antioxidant properties is crucial for addressing oxidative stress-related diseases. Studies on various antioxidants, such as Naringenin, have shown promising results in neutralizing reactive oxygen species and mitigating cellular damage. These findings emphasize the potential health benefits of compounds exhibiting antioxidant activity, including possible applications of this compound if similar properties can be identified (Rani et al., 2016).

Advanced Material Synthesis

The synthesis and functionalization of complex organic molecules serve as the cornerstone for advancing material science. The manipulation of C-F bonds in aliphatic fluorides, for example, has opened new avenues for creating fluorinated building blocks and non-fluorinated products. Such methodologies underscore the significance of chemical innovation in developing novel materials and compounds with enhanced performance for a variety of applications (Shen et al., 2015).

properties

IUPAC Name

4-(2,2-difluoroethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)6-15-10-3-1-2-7-8(10)4-5-9(7)14/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYYHHJSSVAMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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